The Volatile Profile of Yarrow: A Technical Guide to the Chemical Composition of Achillea millefolium Essential Oil
The Volatile Profile of Yarrow: A Technical Guide to the Chemical Composition of Achillea millefolium Essential Oil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the chemical composition of Achillea millefolium (Yarrow) essential oil, a substance of significant interest in the pharmaceutical, cosmetic, and food industries. Renowned for its diverse therapeutic properties, including anti-inflammatory, antimicrobial, and antioxidant activities, the efficacy of yarrow essential oil is intrinsically linked to its complex and variable chemical profile.[1][2] This document summarizes the quantitative data from multiple analytical studies, details the standard experimental protocols for its analysis, and provides a visual representation of the experimental workflow.
Chemical Composition of Achillea millefolium Essential Oil
The chemical constitution of Achillea millefolium essential oil is predominantly composed of monoterpenes and sesquiterpenes, with minor contributions from other compound classes like alcohols, esters, and aldehydes.[1] However, the relative concentrations of these constituents exhibit significant variation, influenced by factors such as the geographical origin of the plant, the specific plant part utilized for extraction (flowers, leaves, stems), the developmental stage at harvest, and the presence of different chemotypes.[3][4][5]
The major chemical components frequently identified across various studies are summarized in the table below. It is crucial to note that the blue color of the oil is attributed to the presence of chamazulene, a sesquiterpene formed from a proazulene precursor during the distillation process.[2][6]
| Chemical Constituent | Class | Reported Percentage Range (%) | Key References |
| Chamazulene | Sesquiterpene | 0.1 - 42.0 | [3][7][8][9] |
| β-Pinene | Monoterpene | 0.5 - 29.2 | [2][3][5][7][9] |
| 1,8-Cineole (Eucalyptol) | Monoterpene | 3.1 - 30.8 | [2][4][5][7][9][10][11] |
| Sabinene | Monoterpene | 2.9 - 17.6 | [1][3][4][6][7] |
| Camphor | Monoterpene | 0.1 - 24.5 | [1][2][3][4][5][6] |
| α-Thujone | Monoterpene | up to 26.6 | [3][4] |
| Borneol | Monoterpene | 4.0 - 16.35 | [1][2][3][5][8][11] |
| β-Caryophyllene | Sesquiterpene | 3.3 - 10.27 | [1][7][9] |
| Germacrene D | Sesquiterpene | up to 15.38 | [6][8] |
| α-Farnesene | Sesquiterpene | up to 31.66 | [1] |
| Artemisia Ketone | Monoterpene | 3.70 - 14.92 | [2][3] |
| Linalool | Monoterpene | - | [2][4] |
| (E)-Nerolidol | Sesquiterpene | 0.5 - 13.5 | [5][7][8] |
| Caryophyllene Oxide | Sesquiterpene | up to 14.5 | [8][12] |
| Carvacrol | Monoterpene | up to 10.16 | [3] |
Note: The percentage ranges are compiled from multiple sources and reflect the high variability of the essential oil's composition. The presence and concentration of specific components can define the chemotype of the plant.
Experimental Protocols
The analysis of Achillea millefolium essential oil typically involves two primary stages: extraction of the volatile compounds from the plant material and subsequent chromatographic analysis to identify and quantify the individual components.
Essential Oil Extraction: Hydrodistillation
A prevalent method for extracting essential oils from plant material is hydrodistillation, often performed using a Clevenger-type apparatus.[1][3][13]
-
Plant Material Preparation: The aerial parts of Achillea millefolium (flowers, leaves, and stems) are collected and can be either fresh or air-dried.[3][7][13] The material is often ground to increase the surface area for efficient extraction.[13]
-
Hydrodistillation Process: A known quantity of the plant material (e.g., 100 g) is placed in a flask with a larger volume of water (e.g., 1200 mL).[3][13] The mixture is heated to boiling. The resulting steam, carrying the volatile essential oil components, rises and is directed into a condenser.
-
Condensation and Separation: The condenser, cooled with circulating water, liquefies the steam and oil vapor. The condensate flows into a collection vessel where the essential oil, being less dense than water, separates and forms a distinct upper layer.
-
Oil Collection and Drying: The extraction process is typically run for a duration of 3 hours.[1][3][13] The collected oil is then carefully separated from the aqueous phase. To remove any residual water, the oil is treated with an anhydrous drying agent, such as sodium sulfate (Na₂SO₄), and then stored in a sealed vial at a low temperature (e.g., 4°C or -20°C) to prevent degradation.[1][3]
Chemical Composition Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography coupled with mass spectrometry is the gold standard for the qualitative and quantitative analysis of volatile compounds in essential oils.[1][13]
-
Instrumentation: A gas chromatograph equipped with a mass selective detector is utilized. A capillary column, such as a HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is commonly employed for the separation of the chemical constituents.[13]
-
GC Parameters:
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1 mL/min).[1]
-
Injector Temperature: The injector temperature is maintained at a high temperature (e.g., 250°C) to ensure rapid volatilization of the sample.[1][13]
-
Oven Temperature Program: A temperature gradient is applied to the column to facilitate the separation of compounds with different boiling points. A typical program starts at a low temperature (e.g., 40-50°C), which is then ramped up at a specific rate (e.g., 6-8°C/min) to a final high temperature (e.g., 250-300°C).[1][13]
-
Injection Volume: A small volume of the diluted essential oil sample (e.g., 1-2 µL) is injected into the instrument.[1][13]
-
-
MS Parameters:
-
Component Identification: The identification of the individual chemical constituents is achieved by comparing their mass spectra and retention indices with those of known standards and reference libraries, such as NIST and Wiley.[14]
-
Quantitative Analysis: The relative percentage of each component is calculated based on the peak area in the gas chromatogram.[14]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the chemical analysis of Achillea millefolium essential oil.
Caption: Workflow for Achillea millefolium Essential Oil Analysis.
References
- 1. cropj.com [cropj.com]
- 2. aromaticstudies.com [aromaticstudies.com]
- 3. wjarr.com [wjarr.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. aromaweb.com [aromaweb.com]
- 7. tandfonline.com [tandfonline.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Chemical Variability in the Essential Oil Components of Achillea millefolium Agg. from Different Himalayan Habitats (India) | Semantic Scholar [semanticscholar.org]
- 12. acgpubs.org [acgpubs.org]
- 13. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]
- 14. Determination of Volatile Organic Components of Achillea millefolium L. using Microwave Distillation Technique – Oriental Journal of Chemistry [orientjchem.org]
